molecular formula C₂₈H₂₈D₅NO₅ B1147084 N-Benzyl N-Demethyl Trimebutine-d5 CAS No. 1330189-05-3

N-Benzyl N-Demethyl Trimebutine-d5

Cat. No.: B1147084
CAS No.: 1330189-05-3
M. Wt: 468.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl N-Demethyl Trimebutine-d5 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Trimebutine, a drug commonly used for its antispasmodic properties. The compound is labeled with deuterium, which makes it particularly useful in various analytical and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl N-Demethyl Trimebutine-d5 involves the deuteration of N-Benzyl N-Demethyl Trimebutine. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the molecular structure. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Esterification: The formation of the ester bond between 3,4,5-trimethoxybenzoic acid and the deuterated amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl N-Demethyl Trimebutine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Studies: Used to trace metabolic pathways and study the pharmacokinetics of Trimebutine and its derivatives.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Drug Development: Helps in the development of new drugs by providing insights into the metabolism and mechanism of action of Trimebutine.

    Environmental Studies: Used as a tracer to study the environmental fate and transport of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl N-Demethyl Trimebutine-d5 is similar to that of Trimebutine. It acts on the gastrointestinal tract by modulating the activity of the enteric nervous system. The compound binds to opioid receptors, particularly the mu and kappa receptors, leading to a reduction in gastrointestinal motility and spasm.

Comparison with Similar Compounds

    Trimebutine: The parent compound, used for its antispasmodic properties.

    N-Demethyl Trimebutine: A metabolite of Trimebutine with similar pharmacological effects.

    N-Benzyl Trimebutine: Another derivative with modifications in the benzyl group.

Uniqueness: N-Benzyl N-Demethyl Trimebutine-d5 is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical and metabolic studies, allowing for precise tracking and quantification in complex biological systems.

Properties

IUPAC Name

[2-[benzyl(methyl)amino]-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3/i1D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTABTAJMFUXTFE-YRYIGFSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.